
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Overview
Description
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane: is an organic compound characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Pathway:
- Diarylmethanol Formation : Condensation of 3,4,5-trimethoxybenzaldehyde with ethylene glycol under acidic conditions generates a diarylmethanol intermediate.
- Cyclization : Acid-driven intramolecular cyclization forms the 1,3-dioxolane ring. Catalytic HCl or FeCl₃/KI facilitates this step .
Example Conditions :
Step | Reactants | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|---|
Cyclization | Diarylmethanol derivative | HCl (0.17 M) | MeOH | 25°C | 53% |
Cyclization (alternative) | Diarylmethanol derivative | FeCl₃/KI | MeOH | 65°C | 36% |
The trans-isomer predominates due to steric and electronic stabilization, with a reported Ki of 0.3 µM for PAF receptor binding .
Stability and Decomposition
The compound exhibits limited stability under strong acidic or oxidative conditions:
Reactivity Table:
Notes :
- The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, regenerating the parent carbonyl compounds .
- Methoxy groups resist mild oxidation but degrade under harsh conditions (e.g., KMnO₄/acid) .
Functionalization and Derivatives
The aromatic methoxy groups enable further functionalization:
Electrophilic Substitution Reactions:
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Nitro derivatives | Not reported |
Demethylation | BBr₃ | Catechol derivatives | ~60% |
Applications :
- Demethylated derivatives show enhanced solubility for pharmacological studies .
- Nitro intermediates serve as precursors for radiolabeled analogs .
Biological Interactions (Non-Reactive Binding)
While not a chemical reaction, the compound’s PAF receptor antagonism involves competitive binding:
Scientific Research Applications
Chemistry
- Building Block for Synthesis: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with diverse functionalities .
Biology
- Biological Activity Investigation: Research has focused on the potential biological activities of this compound. It has been explored for:
Medicine
- Therapeutic Exploration: The compound is being investigated for its therapeutic effects in treating diseases such as cancer and infections. Its action mechanism may involve interactions with specific molecular targets like enzymes and receptors .
Industry
- Material Development: this compound is utilized in developing new materials with tailored properties. This includes applications in polymers and resins that require specific chemical characteristics .
Case Studies
Mechanism of Action
The mechanism of action of Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.
1,3-Dioxolane derivatives: Compounds with the 1,3-dioxolane ring structure, which may have similar chemical reactivity.
Uniqueness: Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is unique due to the combination of two 3,4,5-trimethoxyphenyl groups with a 1,3-dioxolane ring, providing a distinct set of chemical and biological properties .
Biological Activity
Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate diols under acidic or basic conditions. The reaction typically yields high purity and good yields of the desired product. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its activity against various bacterial and fungal strains. The following table summarizes some key findings regarding its antimicrobial efficacy:
Microorganism | MIC (µg/mL) | Comparison Control | Control MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 1250 | Ampicillin | 500 |
Escherichia coli | >2000 | Gentamicin | 100 |
Candida albicans | 625 | Fluconazole | 250 |
These results indicate that while this compound exhibits moderate activity against certain pathogens like C. albicans, it shows limited effectiveness against E. coli and S. aureus compared to standard antibiotics.
Antifungal Activity
The compound has shown promising antifungal activity against Candida albicans. In vitro tests demonstrated a minimum inhibitory concentration (MIC) of 625 µg/mL. This level of activity suggests that it may be useful as a lead compound for developing antifungal agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of multiple methoxy groups on the phenyl rings enhances lipophilicity and may facilitate better interaction with microbial membranes. SAR studies suggest that variations in substituents on the aromatic rings can significantly impact both antibacterial and antifungal activities.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to this compound:
- Antibacterial Activity : A study demonstrated that derivatives with methoxy substitutions exhibited enhanced activity against multidrug-resistant strains of Staphylococcus aureus.
- Antifungal Activity : Research indicated that dioxolane derivatives showed significant antifungal properties against Candida species when tested in vitro.
These case studies underscore the need for further investigation into the mechanisms underlying the biological activities of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bis-(3,4,5-trimethoxyphenyl)-1,3-dioxolane, and how is the product characterized?
- Methodology : The compound is synthesized via organocatalytic [3+3] cyclization or palladium-catalyzed cross-coupling reactions. For example, related dioxolane derivatives are prepared using boronic acid intermediates (e.g., (3,4,5-trimethoxyphenyl)boronic acid) under Suzuki-Miyaura conditions . Post-synthesis, characterization involves 1H/13C-NMR (e.g., δ 6.94 ppm for aromatic protons in CDCl3) and HRMS (e.g., [M+H]+ calcd. 276.1964) to confirm structure and purity. TLC (Rf = 0.49 in DCM/MeOH) is used for reaction monitoring .
Q. What is the primary biological application of this compound in academic research?
- Methodology : The compound is a potent platelet-activating factor receptor (PAF-R) antagonist , inhibiting PAF-induced pathways like platelet aggregation and inflammatory responses. Researchers validate activity using in vitro assays:
- Platelet aggregation tests : Compare inhibition potency with reference antagonists (e.g., PCA4248) .
- Cell signaling studies : Assess downstream effects (e.g., phospho-p38 MAPK or CREB activation) in PAF-stimulated cell lines, using inhibitors like SB202190 (p38 MAPK) or H-89 (PKA) as controls .
Q. How can researchers address solubility challenges during in vitro assays with this compound?
- Methodology : Due to its lipophilic nature, dissolve the compound in DMSO (≤0.1% final concentration to avoid cytotoxicity). Confirm solubility via dynamic light scattering (DLS) or NMR in assay buffers. For cellular uptake studies, use fluorescent analogs or radiolabeled derivatives .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its PAF-R antagonism?
- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients.
- Test separated enantiomers in PAF-R binding assays (e.g., competitive displacement of [³H]-PAF in HEK293 cells expressing PAF-R). Compare IC50 values to establish stereoselectivity .
Q. What strategies resolve contradictions in reported IC50 values across studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., cell type, PAF concentration). Standardize protocols:
- Use primary human platelets (instead of cell lines) for aggregation assays.
- Include internal controls (e.g., CV-6209, a well-characterized PAF-R antagonist) .
- Validate results via orthogonal methods (e.g., calcium flux assays vs. Western blotting for CREB phosphorylation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with ethoxy or halides) using protocols similar to . Evaluate changes via:
- Molecular docking : Model interactions with PAF-R’s ligand-binding domain (e.g., Glide or AutoDock).
- Functional assays : Compare inhibition of PAF-induced NF-κB activation in THP-1 monocytes .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies :
- Incubate in PBS (pH 7.4, 37°C) for 24–72 hours.
- Monitor degradation via LC-MS/MS (e.g., Shimadzu Nexera X2) and quantify intact compound using a calibration curve.
- Identify degradation products (e.g., hydrolysis of dioxolane ring) via high-resolution mass spectrometry .
Q. Technical and Methodological Considerations
Q. How should researchers validate the compound’s purity for pharmacological studies?
- Methodology : Combine HPLC-UV (≥95% purity, C18 column, acetonitrile/water gradient) with 1H-NMR to detect residual solvents (e.g., DCM) or synthetic byproducts. For trace metal analysis (e.g., Pd from catalysis), use ICP-MS .
Q. What are reliable commercial sources for this compound, given discontinuation by some vendors?
- Methodology : Source from Santa Cruz Biotechnology (Catalog: sc-201029) or TRC Standards (B585500) . If unavailable, collaborate with synthetic chemistry labs to prepare it via published routes (e.g., ) .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?
Properties
IUPAC Name |
(2R,4R)-2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3/t18-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAYHYGJMLZLCE-GHTZIAJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2CO[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.